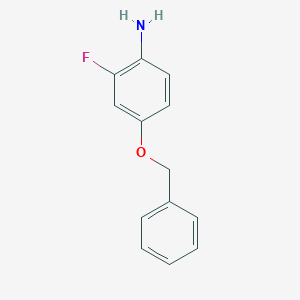

4-(Benzyloxy)-2-fluoroaniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMVHDKRUHLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467636 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190060-72-1 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 2 Fluoroaniline and Its Precursors

Strategies for Introducing the Fluoroaniline (B8554772) Moiety

Reduction of Nitroaromatic Precursors to Form the Aniline (B41778) Functionality

The conversion of the nitro group in 4-(benzyloxy)-2-fluoro-1-nitrobenzene (B1289178) to an amine is a pivotal step in the synthesis of 4-(Benzyloxy)-2-fluoroaniline. Several well-established reduction methods are available for this transformation, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroaromatic compounds. rsc.orgresearchgate.net This process typically involves the use of a metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of hydrogen gas. rsc.orgresearchgate.net The reaction is generally clean, affording high yields of the corresponding aniline with water as the primary byproduct.

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Typical Conditions |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas (H₂) |

| Solvent | Ethanol (B145695), Methanol |

| Temperature | Room Temperature to 60°C |

| Pressure | 1 atm to 50 atm |

This table represents typical conditions for the catalytic hydrogenation of nitroarenes and serves as a general guideline.

Metal-mediated reductions offer a classical and often cost-effective alternative to catalytic hydrogenation for the synthesis of anilines from nitroaromatic compounds.

Iron Powder/Ammonium (B1175870) Chloride:

The reduction of nitroarenes using iron powder in the presence of an electrolyte such as ammonium chloride in a mixed solvent system is a robust and scalable method. chemicalbook.commdpi.com This method has been successfully applied to the synthesis of this compound from 4-(benzyloxy)-2-fluoro-1-nitrobenzene. In a documented procedure, the nitro compound was treated with electrolytic iron powder and ammonium chloride in a mixture of ethanol and water. The reaction mixture was heated to reflux for several hours to afford the desired aniline in good yield. chemicalbook.com

Table 2: Synthesis of this compound via Iron-mediated Reduction chemicalbook.com

| Reactant | Reagents | Solvent | Conditions | Yield |

| 4-(Benzyloxy)-2-fluoro-1-nitrobenzene | Iron powder, Ammonium chloride | Ethanol/Water | Reflux, 4.5 hours | 81.35% |

Tin(II) Chloride:

Tin(II) chloride (SnCl₂) is another effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities. google.comchemrxiv.org This method is particularly useful when other reducible groups, such as halogens or benzyl (B1604629) ethers, are present in the molecule. google.com The reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) using tin(II) chloride dihydrate in ethanol and hydrochloric acid has been reported to proceed in excellent yield without cleavage of the benzyl group or the chlorine atom. google.com A similar approach would be applicable to the reduction of 4-(benzyloxy)-2-fluoro-1-nitrobenzene. The reaction is typically carried out in an alcoholic solvent, often with the addition of a mineral acid like HCl to facilitate the reaction.

Table 3: Representative Tin(II) Chloride Reduction of a Benzyloxy-Substituted Nitroarene google.com

| Reactant | Reagent | Solvent | Conditions | Yield |

| 4-Benzyloxy-3-chloronitrobenzene | Tin(II) chloride dihydrate, HCl | Ethanol | 70°C to reflux, 1.5 hours | Excellent |

This table illustrates the effectiveness of SnCl₂ for a structurally similar compound and suggests its applicability for the synthesis of this compound.

Regioselective Halogenation Strategies for Fluorine Introduction

The introduction of the fluorine atom at the ortho position to the eventual amino group is a key strategic consideration. One approach involves the regioselective fluorination of a suitable precursor. While direct fluorination of anilines can be challenging due to the activating and directing effects of the amino group, modern methods have been developed to achieve high regioselectivity. numberanalytics.comucl.ac.uk For instance, electrophilic fluorinating agents like Selectfluor®, in combination with directing groups, can facilitate ortho-fluorination of aromatic systems. mdpi.com In the context of synthesizing a precursor for this compound, one could envision the fluorination of a protected 4-benzyloxyaniline derivative to introduce the fluorine atom at the desired position.

Advanced Approaches for Fluorine Incorporation in Aromatic Systems

Recent advancements in organofluorine chemistry have provided a host of new methods for the incorporation of fluorine into aromatic rings. mdpi.comresearchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional techniques. For example, transition-metal-catalyzed C-H fluorination has emerged as a powerful tool for the direct introduction of fluorine atoms. beilstein-journals.org While a specific application of these advanced methods for the synthesis of this compound precursors is not extensively documented, the principles of these reactions suggest potential synthetic routes. One could foresee a strategy involving the C-H fluorination of a 4-benzyloxyaniline or a related intermediate, guided by a directing group to achieve the desired regioselectivity.

Installation of the Benzyloxy Moiety

The benzyloxy group is typically introduced via a Williamson ether synthesis. ucl.ac.ukpku.edu.cn This reaction involves the O-alkylation of a phenol (B47542) with a benzyl halide in the presence of a base. In the synthesis of this compound, the precursor 4-(benzyloxy)-2-fluoro-1-nitrobenzene is prepared from 2-fluoro-4-nitrophenol (B1220534) and benzyl bromide. mdpi.com The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack on the benzyl bromide. mdpi.com

Table 4: Synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene via Williamson Ether Synthesis mdpi.com

| Reactants | Reagent | Solvent | Conditions | Yield |

| 2-Fluoro-4-nitrophenol, Benzyl bromide | Potassium carbonate | DMF | 60°C, 3 hours | 88% |

The synthesis of the requisite 2-fluoro-4-nitrophenol can be achieved through the nitrosation of 2-fluorophenol (B130384) followed by oxidation. google.com Alternatively, it can be prepared from 3,4-difluoronitrobenzene. chemicalbook.com

Etherification Reactions (e.g., O-Alkylation)

The introduction of the benzyloxy group via etherification is a critical step in the synthesis of this compound. This is typically achieved through an O-alkylation reaction, where a precursor containing a hydroxyl group is treated with a benzylating agent.

A common precursor for this synthesis is 4-amino-3-fluorophenol. The hydroxyl group of this phenol can be deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with a benzyl halide, such as benzyl chloride or benzyl bromide, in a Williamson ether synthesis. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. For instance, potassium carbonate is a frequently used base, and solvents like ethanol or dimethylformamide (DMF) are often employed. evitachem.com In some procedures, a catalyst like iodine or sodium iodide may be added to enhance the reaction rate.

An alternative starting material is 4-hydroxybenzaldehyde. The hydroxyl group is first protected by benzylation using a benzyl halide and a base. google.com The resulting 4-(benzyloxy)benzaldehyde (B125253) can then be further functionalized.

Multi-step Convergent and Linear Synthetic Route Design

The synthesis of this compound can be approached through either linear or convergent strategies. rroij.com

Linear Synthesis: A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. rroij.com A potential linear route to this compound starts with the nitration of a suitable precursor, followed by etherification, and finally, reduction of the nitro group to an amine. For example, one could start with 2-fluoro-4-nitrophenol, perform an O-alkylation with benzyl chloride to yield 4-(Benzyloxy)-2-fluoro-1-nitrobenzene, and then reduce the nitro group to obtain the final product. The reduction of the nitro group can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing yield, purity, and cost-effectiveness in the synthesis of this compound.

Catalytic Systems for Amination and Coupling Reactions

Catalytic systems play a vital role in key transformations, such as amination and coupling reactions, which can be part of the synthetic route to this compound and its derivatives.

Amination Reactions: The introduction of the amino group is a fundamental step. While often achieved through the reduction of a nitro group, direct amination of aryl halides using transition metal catalysts is a powerful alternative. Nickel- and palladium-based catalysts are widely used for C-N bond formation. escholarship.orgscholaris.ca For example, palladium-catalyzed coupling of aryl halides with ammonia (B1221849) or amines can be employed. escholarship.org The choice of ligand for the metal catalyst is critical for the reaction's success.

Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be utilized to form carbon-carbon bonds in the synthesis of more complex derivatives starting from this compound or its precursors. evitachem.com These reactions typically employ palladium catalysts with specific phosphine (B1218219) ligands. escholarship.org

The table below summarizes some catalytic systems used in reactions relevant to the synthesis of aniline derivatives.

| Reaction Type | Catalyst System | Substrates | Key Features |

| C-N Coupling | (rac-BINAP)Ni(η²-NCPh) | Aryl chlorides, primary alkylamines | Effective for coupling with primary alkylamines. escholarship.org |

| C-N Coupling | Pd(P(o-tol)₃)₂ / CyPF-PtBu | Aryl halides, ammonia/gaseous amines | Allows for the use of ammonia and volatile amines as their ammonium salts. escholarship.org |

| Hydrogenation | 0.5PdCo-red | Substituted nitroarenes | Highly active and selective for the reduction of nitro groups without hydrodechlorination. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalysts with phosphine ligands | Aryl halides, boronic acids | Forms biaryl compounds. evitachem.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods, often referred to as green chemistry. core.ac.ukneuroquantology.comglobalresearchonline.net This includes the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and improve efficiency. core.ac.uk

Microwave Irradiation: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields. acgpubs.orgresearchgate.netijamtes.orgsemanticscholar.org For instance, the synthesis of Schiff bases, which can be intermediates in related syntheses, is significantly faster under microwave irradiation compared to conventional heating. researchgate.net Reactions that might take hours can often be completed in minutes. researchgate.netsemanticscholar.org

Ultrasound Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green chemistry tool. nih.govdokumen.pub Ultrasound irradiation can enhance reaction rates and yields in various synthetic transformations, including phase-transfer catalysis. dokumen.pub The cavitation effect produced by ultrasound can lead to localized high temperatures and pressures, accelerating the reaction. dokumen.pub Studies have shown the successful application of ultrasound in the synthesis of complex heterocyclic compounds. nih.govresearchgate.net

The adoption of these green chemistry principles not only minimizes the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production processes. core.ac.ukglobalresearchonline.net

Chemical Transformations and Reaction Mechanisms of 4 Benzyloxy 2 Fluoroaniline

Reactivity of the Primary Aromatic Amine Functional Group

The primary aromatic amine (-NH₂) is a versatile functional group, capable of acting as a nucleophile in a variety of important chemical reactions.

The primary amine of 4-(Benzyloxy)-2-fluoroaniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction is a cornerstone of organic synthesis, typically proceeding via a nucleophilic addition-elimination mechanism. libretexts.org The amine nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable imine product. nih.govlibretexts.org The general reaction involves the joining of two molecules with the loss of a small molecule, in this case, water. libretexts.org

The reaction is versatile, allowing for the synthesis of a wide array of imines by varying the carbonyl compound. These Schiff bases are themselves important intermediates for the synthesis of other compounds. researchgate.net For instance, the condensation of an aniline (B41778) derivative with a benzaldehyde (B42025) can be achieved by heating the reactants in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid.

Table 1: Examples of Schiff Base Formation with this compound

| Carbonyl Reactant | Product Name |

| Benzaldehyde | N-benzylidene-4-(benzyloxy)-2-fluoroaniline |

| Acetone | N-(propan-2-ylidene)-4-(benzyloxy)-2-fluoroaniline |

| 4-Methoxybenzaldehyde | 4-(Benzyloxy)-2-fluoro-N-(4-methoxybenzylidene)aniline |

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles, most notably acyl compounds, in a process called amidation or acylation. This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (such as an acid chloride or anhydride) to form a tetrahedral intermediate. quora.comyoutube.com This intermediate then collapses, expelling a leaving group (e.g., chloride or carboxylate) to form the corresponding amide. masterorganicchemistry.comyoutube.com Amides are generally stable functional groups, and this reaction is widely used to create robust linkages in more complex molecules.

Table 2: Amidation Reactions of this compound

| Acylating Agent | Product Name | Leaving Group |

| Acetyl Chloride | N-(4-(benzyloxy)-2-fluorophenyl)acetamide | Chloride |

| Acetic Anhydride (B1165640) | N-(4-(benzyloxy)-2-fluorophenyl)acetamide | Acetate |

| Benzoyl Chloride | N-(4-(benzyloxy)-2-fluorophenyl)benzamide | Chloride |

| tert-Butoxycarbonyl Anhydride (Boc₂O) | tert-butyl (4-(benzyloxy)-2-fluorophenyl)carbamate | tert-butoxy-carboxylate |

Primary aromatic amines can be converted into highly useful aryl diazonium salts through a process called diazotization. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures to prevent decomposition. mnstate.edu

The resulting diazonium salt of this compound is a versatile intermediate that can undergo a variety of substitution reactions where the diazonio group (-N₂⁺) is replaced by another group, with the evolution of nitrogen gas (N₂), an excellent leaving group.

Two major classes of these transformations are:

The Sandmeyer Reaction : This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The Balz-Schiemann Reaction : This is a specific method for introducing a fluorine atom onto the aromatic ring. The diazonium salt is first converted to an aryl diazonium tetrafluoroborate (B81430) ([ArN₂]BF₄) intermediate. wikipedia.org Thermal decomposition of this isolated salt generates the aryl fluoride. wikipedia.orgcas.cn While effective, the reaction often requires high temperatures, though milder, catalyzed versions are being developed. cas.cn

Table 3: Diazonium Salt Transformations

| Reagent(s) | Reaction Name | Product |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction | 1-(Benzyloxy)-2-fluoro-4-chlorobenzene |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Sandmeyer Reaction | 1-Bromo-4-(benzyloxy)-2-fluorobenzene |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Sandmeyer Reaction | 4-(Benzyloxy)-2-fluorobenzonitrile |

| 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | Balz-Schiemann Reaction | 1-(Benzyloxy)-2,4-difluorobenzene |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Heat | Hydrolysis | 4-(Benzyloxy)-2-fluorophenol |

Reactions Involving the Fluorine Atom on the Aromatic Ring

The fluorine atom, being the most electronegative element, significantly influences the reactivity of the aromatic ring to which it is attached.

While fluorine is a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The SNAr mechanism requires an activated, electron-poor aromatic ring and proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comcore.ac.uk A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is eliminated, and aromaticity is restored.

For this compound, the fluorine atom at the C-2 position can be displaced by a strong nucleophile. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the ring that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com While the amine and benzyloxy groups are electron-donating, the high electronegativity of fluorine itself helps activate the ring for this type of reaction compared to other halogens (reactivity order: F > Cl > Br > I). masterorganicchemistry.com

The fluorine atom exerts a dual electronic effect on the aromatic ring. It is strongly electron-withdrawing through its inductive effect (-I) and weakly electron-donating through its resonance effect (+R). core.ac.uk

Inductive Effect (-I) : Due to its high electronegativity, fluorine pulls electron density from the aromatic ring, making the ring electron-deficient. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr), as it makes the ring carbons more electrophilic. masterorganicchemistry.comcore.ac.ukvulcanchem.com

Resonance Effect (+R) : The lone pairs on the fluorine atom can be delocalized into the ring, directing incoming electrophiles to the ortho and para positions.

Table 4: Summary of Fluorine's Electronic Effects on the Aromatic Ring

| Electronic Effect | Influence on Reactivity | Consequence for this compound |

| Inductive Effect (-I) | Strongly electron-withdrawing. | Deactivates the ring toward electrophilic attack. Activates the C-2 position for nucleophilic attack (SNAr). core.ac.uk |

| Resonance Effect (+R) | Weakly electron-donating. | Directs incoming electrophiles to the ortho and para positions (relative to the fluorine). |

Transformations of the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a robust protecting group for the phenolic hydroxyl function. Its removal, or deprotection, is a key step in many synthetic sequences, enabling the unmasking of the phenol (B47542) for further reactions. This transformation can be achieved through several strategies, primarily involving oxidative cleavage or catalytic reduction.

Selective Oxidative Cleavage of the Benzyloxy Group

The cleavage of benzyl (B1604629) ethers through oxidation presents a valuable alternative to reductive methods, especially when the molecule contains other functional groups susceptible to reduction. mpg.de While simple benzyl ethers are relatively stable, their cleavage can be accomplished using specific oxidizing agents. nih.gov A common reagent employed for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govorganic-chemistry.org The mechanism of DDQ-mediated cleavage involves the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic carbon, leading to an oxonium ion intermediate. This intermediate is then hydrolyzed by ambient water to yield the corresponding phenol, benzaldehyde, and the reduced hydroquinone (B1673460) form of DDQ.

The reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM), sometimes with the addition of water to facilitate the final hydrolysis step. nih.gov Photoirradiation can also be used to facilitate the deprotection of benzyl ethers with DDQ in solvents like acetonitrile. organic-chemistry.org While specific studies detailing the oxidative cleavage of this compound are not extensively documented in the provided literature, the general reactivity of benzyl ethers suggests its susceptibility to these conditions. For instance, related substrates have been shown to undergo this transformation. nih.gov

Another class of reagents capable of oxidative debenzylation are nitroxyl (B88944) radicals, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-oxidant. organic-chemistry.org These systems can selectively oxidize the benzylic C-H bond, leading to cleavage of the ether linkage under mild conditions.

Table 1: General Conditions for Oxidative Debenzylation

| Reagent System | Typical Solvents | Conditions | Key Features |

|---|---|---|---|

| DDQ | Dichloromethane (DCM), Acetonitrile | Room Temperature, Photoirradiation organic-chemistry.org | Effective for substrates where reductive methods are unsuitable. mpg.de |

Catalytic Deprotection Strategies for Benzyl Ethers (e.g., Hydrogenolysis)

Catalytic hydrogenolysis is the most prevalent and often preferred method for the deprotection of benzyl ethers due to its high efficiency and the clean nature of the byproducts, which are typically toluene (B28343) and the deprotected alcohol (in this case, a phenol). organic-chemistry.orgchemrxiv.orgambeed.com The reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst.

Palladium is the most commonly used metal for this transformation, typically supported on activated carbon (Pd/C). atlanchimpharma.com The reaction is carried out in a solvent that can dissolve the substrate and facilitate the interaction with the catalyst and hydrogen gas. Common solvents include ethanol, methanol, tetrahydrofuran (B95107) (THF), and ethyl acetate. atlanchimpharma.com The reaction rate and efficiency can be influenced by the choice of solvent, with polar protic solvents like ethanol often being very effective. atlanchimpharma.com The process is generally performed under an atmosphere of hydrogen gas, with pressures ranging from atmospheric to several bars. chemrxiv.org

For substrates containing other reducible functional groups, such as alkenes or alkynes, controlling the reaction conditions is crucial to achieve selective debenzylation. chemrxiv.org Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is sometimes used as it can be more effective and selective in certain cases. atlanchimpharma.com

Table 2: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Conditions |

|---|---|---|---|

| 10% Pd/C | H₂ gas (1 atm to 10 bar) chemrxiv.org | Ethanol, Methanol, THF atlanchimpharma.com | Room Temperature |

| 20% Pd(OH)₂/C | H₂ gas | Ethyl Acetate, Ethanol | Room Temperature |

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. numberanalytics.com The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present. pitt.edu In this compound, the aromatic ring is substituted with an amino group (-NH₂), a fluorine atom (-F), and a benzyloxy group (-OCH₂Ph). The interplay of their directing effects determines the position of attack by an incoming electrophile.

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.org

Amino Group (-NH₂): This is a strongly activating group due to the ability of the nitrogen lone pair to donate electron density to the ring via resonance. It is a powerful ortho- and para-director. pitt.edu

Benzyloxy Group (-OCH₂Ph): As an ether group (-OR), this is also an activating group and an ortho-, para-director, donating electron density through the oxygen lone pair. pitt.edu

Fluorine (-F): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the ortho and para arenium ion intermediates. libretexts.orgmasterorganicchemistry.com

The available positions for substitution on the this compound ring are C-3, C-5, and C-6.

Position 6: This position is ortho to the highly activating amino group.

Position 5: This position is ortho to the activating benzyloxy group and para to the deactivating fluoro group.

Position 3: This position is ortho to the activating benzyloxy group and ortho to the deactivating fluoro group.

Considering the relative strengths of these groups, the amino group is the most powerful activator. Therefore, it will exert the strongest directing influence. The benzyloxy group is also a strong activator. The combined activating and directing influence of the amino and benzyloxy groups will dominate over the deactivating, yet ortho-, para-directing, fluoro substituent.

The expected order of reactivity for electrophilic attack would be largely influenced by the powerful directing effect of the amino group towards its open ortho position (C-6). The positions ortho to the benzyloxy group (C-3 and C-5) are also activated. Therefore, electrophilic substitution is anticipated to yield a mixture of products, with substitution occurring at positions 3, 5, and 6. The precise product distribution would depend on the nature of the electrophile and the reaction conditions, with steric hindrance also playing a role. For example, in the related compound 4-(benzyloxy)-5-fluoroaniline, bromination occurs at the position ortho to the amino group, highlighting its dominant directing effect. evitachem.com

Table 3: Summary of Substituent Directing Effects on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Target Positions |

|---|---|---|---|---|

| -NH₂ | C-1 | Strongly Activating (Resonance) | Ortho, Para | C-6 |

| -F | C-2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | C-3, C-5 |

Applications As a Pivotal Synthetic Intermediate in Advanced Organic Synthesis

Utilization in Pharmaceutical and Bioactive Compound Synthesis

The structural motifs present in 4-(benzyloxy)-2-fluoroaniline make it a valuable precursor in the synthesis of various therapeutic agents, from cholesterol inhibitors to neurological drugs.

Azetidin-2-ones, commonly known as β-lactams, are a class of heterocyclic compounds recognized for a wide array of biological activities, including cholesterol absorption inhibition. nih.govtaylorandfrancis.com The prominent drug Ezetimibe, a selective cholesterol absorption inhibitor, features a substituted azetidinone core. google.com

While the direct use of this compound in the synthesis of Ezetimibe is not prominently documented, the synthesis of Ezetimibe and related azetidinones heavily relies on structurally similar intermediates. Key synthetic routes for Ezetimibe involve the condensation of intermediates like 4-benzyloxybenzylidine(4-fluoro)aniline or C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone, which are derived from 4-fluoroaniline. nih.govgoogle.compatsnap.com These processes highlight the importance of the benzyloxy-substituted phenyl ring and a fluorinated aniline (B41778) component in constructing the final azetidinone structure necessary for inhibiting cholesterol absorption. nih.govgoogle.compatsnap.com The general synthesis of bioactive azetidinones often involves the cyclization of a Schiff base with chloroacetyl chloride in the presence of a base. derpharmachemica.com

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 4-Benzyloxybenzylidine(4-fluoro)aniline | Condensed with an ester to form an amide precursor to the azetidinone ring. | google.com |

| C-(4-Benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone | Used in a 1,3-dipolar cycloaddition reaction, a crucial step for stereoselective synthesis. | nih.gov |

| (3R,4S)-1-(4-fluorophenyl)-3-[3-(methoxy)-3-oxopropyl]-4-(4-benzyloxyphenyl)-2-azetidinone | A key azetidinone intermediate that undergoes further modification to yield Ezetimibe. | google.com |

Fluorinated anilines are important synthons for anticancer drug development. They are incorporated into various heterocyclic systems known to inhibit key targets in cancer progression, such as protein kinases. icm.edu.pl For example, 4-anilinoquinazoline (B1210976) derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

In the synthesis of these potent anticancer agents, various substituted anilines are used. One study highlighted the potent cytotoxic activity of a 4-anilinoquinazoline derivative bearing a 4-bromo-2-fluoroaniline (B1266173) moiety against the A431 human carcinoma cell line. This demonstrates the utility of the 2-fluoroaniline (B146934) scaffold in designing targeted cancer therapies. The benzyloxy group in this compound provides an additional point for modification or can serve as a protected phenol (B47542), which is a common feature in many kinase inhibitors.

Substituted anilines are integral to the synthesis of novel antimicrobial and antifungal agents. Research has shown that amides derived from fluorinated anilines can exhibit significant biological activity.

In one study, the structural isomer 2-(benzyloxy)-4-fluoroaniline was used to synthesize 2-(benzofuran-2-yl)-N-(2-(benzyloxy)-4-fluorophenyl)propanamide as part of a search for potential antifungal compounds. nih.gov This highlights the utility of the benzyloxy fluoroaniline (B8554772) scaffold in creating new antifungal candidates. Furthermore, azetidinone derivatives synthesized from various aniline precursors have been screened for antibacterial activity against both gram-positive and gram-negative bacteria. globalresearchonline.net Aniline derivatives are also precursors for other antimicrobial agents; for instance, 2-iodo-4-trifluoromethylaniline has demonstrated both antibacterial and antibiofilm properties against Vibrio species. nih.gov

The 4-(benzyloxy)aniline (B124853) framework is a key structural feature in the development of selective inhibitors for monoamine oxidase B (MAO-B), an important enzyme target in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.net

A series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives were designed and synthesized as multifunctional agents for Parkinson's disease. nih.gov One representative compound from this series demonstrated potent MAO-B inhibition with an IC₅₀ value of 0.014 μM, alongside high antioxidant activity and significant neuroprotective effects. nih.gov In another study, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were developed as multifunctional MAO-B inhibitors, with the lead compound showing a competitive and reversible inhibition mode and an IC₅₀ of 0.062 µM. nih.gov These findings underscore the importance of the 4-benzyloxyaniline moiety as a foundational element for designing potent and selective MAO-B inhibitors.

| Compound Class | Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-hydroxyl-4-benzyloxybenzyl aniline derivative (Compound 6h) | MAO-B | 0.014 µM | nih.gov |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (Compound 3h) | MAO-B | 0.062 µM | nih.gov |

While specific studies detailing the use of this compound for creating hindered amine motifs were not identified in the searched literature, this application remains plausible. Hindered amine motifs are crucial in medicinal chemistry for tuning the basicity (pKa) of a nitrogen atom, improving selectivity for a biological target, and preventing unwanted metabolism. The presence of the fluorine atom at the ortho position to the amine group in this compound provides steric bulk and electronic effects that could be exploited in the design of such motifs for novel drug candidates.

Role in Heterocyclic Compound Synthesis

This compound is a versatile intermediate for the synthesis of a wide range of fluorinated heterocyclic compounds. e-bookshelf.de Heterocycles are fundamental components of many pharmaceuticals and agrochemicals. The aniline functional group allows for the construction of various fused ring systems.

Examples of heterocyclic systems that can be synthesized using aniline precursors include:

Quinazolines : These are bicyclic heterocycles formed from a benzene (B151609) ring and a pyrimidine (B1678525) ring. They are synthesized through various methods, including the reaction of 2-aminobenzonitriles or 2-aminobenzylamines with other reagents. organic-chemistry.orgbeilstein-journals.org As noted, 4-anilinoquinazolines are potent anticancer agents.

Benzothiazoles : This fused heterocyclic system is known for its antitumor properties. nih.gov Benzothiazole aniline derivatives and their metal complexes have been developed as new chemotherapy agents. nih.gov

Benzothiazepines and Pyrimidines : In one study, a chalcone (B49325) analogue derived from 4-benzyloxybenzaldehyde was used to synthesize benzothiazepine (B8601423) and 2-aminopyrimidine (B69317) derivatives through cyclocondensation reactions. lmaleidykla.ltresearchgate.net

The presence of fluorine in the aniline starting material is often crucial for modulating the biological activity of the final heterocyclic product.

Formation of Quinoline (B57606) and Quinazoline (B50416) Scaffolds

This compound serves as a highly valuable precursor in the synthesis of substituted quinolines and quinazolines, which are core structures in numerous pharmacologically active compounds. The presence of the fluoro and benzyloxy groups on the aniline ring allows for the creation of derivatives with specific electronic and steric properties, influencing their biological targets and metabolic stability.

The synthesis of the quinoline scaffold can be achieved through various classical methods that utilize an aniline as a key reactant. nih.gov For instance, in reactions like the Combes or Skraup synthesis, an aniline is condensed with β-dicarbonyl compounds or glycerol, respectively, followed by acid-catalyzed cyclization to form the quinoline ring system. iipseries.org The use of this compound in these pathways would directly install the fluoro and benzyloxy moieties onto the benzene ring portion of the resulting quinoline. This strategic placement is crucial in medicinal chemistry for modulating the molecule's interaction with biological targets. nih.gov A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for antimycobacterial activity, highlighting the importance of the benzyloxy group in this class of compounds. nih.gov

Similarly, quinazoline scaffolds are frequently constructed from aniline derivatives. researchgate.net A common route involves the reaction of an aniline with a source of two additional carbon atoms and a nitrogen atom, often through multi-step sequences starting with 2-aminobenzoic acids or related compounds derived from anilines. The primary amine of this compound can be acylated and then cyclized to form quinazolin-4-ones, a prominent subclass of quinazolines with diverse biological activities. nih.govnih.gov The functional groups of this compound are integral for producing quinazolines with desired substitutions for applications such as kinase inhibitors or anti-inflammatory agents. nih.govresearchgate.net

The table below summarizes key synthetic reactions where this compound can be employed.

| Reaction Name | Reagent(s) | Resulting Scaffold |

| Combes Synthesis | β-Diketone (e.g., acetylacetone) | Substituted Quinoline |

| Skraup Reaction | Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quinoline |

| Niementowski Reaction | Anthranilic Acid (derived from aniline) | Quinazolin-4-one |

| Multi-step Synthesis | Acylation followed by cyclization | Substituted Quinazoline |

Integration into Other Biologically Relevant Heterocyclic Systems (e.g., 1,2,4-triazoles, benzothiazoles, isoindoline-1,3-diones)

The versatility of this compound extends to the synthesis of a wide array of other heterocyclic systems that are staples in drug discovery programs.

Benzothiazoles : The synthesis of the benzothiazole ring system often involves the condensation of a substituted aniline with a sulfur-containing reagent. derpharmachemica.com A primary method is the reaction of an aniline with potassium thiocyanate (B1210189) in the presence of bromine, which first forms a thiourea (B124793) intermediate that subsequently cyclizes to yield a 2-aminobenzothiazole. orientjchem.org Employing this compound in this reaction directly produces 2-amino-4-benzyloxy-6-fluorobenzothiazole, a scaffold found in compounds with potential antimicrobial and anti-inflammatory activities. nih.gov

1,2,4-Triazoles : While direct synthesis from anilines is less common, this compound is a critical starting material for multi-step pathways to complex 1,2,4-triazole (B32235) derivatives. nih.gov The aniline can be converted into various reactive intermediates, such as isothiocyanates or amidrazones, which then undergo cyclization with hydrazines or other reagents to form the triazole ring. frontiersin.orgcrpsonline.com These triazole-containing molecules are investigated for a broad spectrum of biological activities, including antifungal, anticonvulsant, and anticancer properties. chemmethod.comnih.gov

Isoindoline-1,3-diones : This scaffold can be readily synthesized through the condensation of a primary amine with phthalic anhydride (B1165640) or its derivatives. The reaction of this compound with phthalic anhydride under thermal conditions leads to the formation of N-(4-benzyloxy-2-fluorophenyl)isoindoline-1,3-dione. researchgate.net This synthetic route is straightforward and efficient. Isoindoline-1,3-dione derivatives are known for a range of biological activities, and the specific substituents from the aniline precursor are key to their function. 2promojournal.comnih.gov

Contribution to Advanced Materials Science and Functional Materials

Formulation of Polymers and Coatings with Enhanced Properties

Substituted anilines, including fluorinated variants, are important monomers in the field of materials science for the synthesis of specialty polymers and coatings. The polymerization of aniline derivatives leads to polyanilines, a class of conducting polymers with applications in various technologies. The incorporation of fluorine atoms into the polymer backbone is known to enhance key properties such as thermal stability, chemical resistance, and oxidative stability.

This compound can be used as a monomer or co-monomer in polymerization reactions to create functional polymers. The resulting polymer would possess the benefits conferred by the fluorine substitution. Furthermore, the bulky benzyloxy group can influence the polymer's morphology, solubility, and processability, making it more adaptable for specific applications. Polyaniline-based composites have been developed for use as high-performance anticorrosive coatings, where they provide a barrier against corrosive ions and can passivate the underlying metal surface. sapub.org The unique combination of substituents in this compound makes it a candidate for developing advanced coatings with superior durability and protective capabilities. chemimpex.com

Components for Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

The field of organic electronics relies on molecular components with precisely tuned electronic properties. This compound serves as a valuable building block for synthesizing materials used in devices like Organic Light-Emitting Diodes (OLEDs). chemimpex.com In a typical OLED, distinct layers of organic materials are responsible for hole injection, hole transport, emission, and electron transport.

Aniline derivatives are frequently incorporated into the molecular design of materials for hole transport layers (HTLs) and emissive layers. The electron-withdrawing nature of the fluorine atom and the electron-donating potential of the benzyloxy group (via its oxygen atom) in this compound allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of larger molecules derived from it. This control is essential for efficient charge injection and transport within the OLED stack. Additionally, quinazoline-based compounds, which can be synthesized from this aniline, have been successfully used as host materials in phosphorescent OLEDs. beilstein-journals.org

Ligand Design and Coordination Chemistry for Catalytic Applications

In coordination chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. This compound is an important precursor for a variety of ligands due to its reactive primary amine group and its electronically-modifying substituents.

The amine functionality allows for its straightforward conversion into several classes of ligands:

Schiff Base Ligands : Condensation with various aldehydes and ketones produces imine-containing (Schiff base) ligands capable of coordinating with a wide range of metal ions.

Phosphino-Amine (PN) Ligands : The reaction with chlorophosphines can yield phosphino-amine ligands, which have found application in ruthenium-catalyzed reactions. scispace.com

N-Heterocyclic Carbene (NHC) Precursors : The aniline moiety can be incorporated into a heterocyclic structure that is a precursor to an NHC ligand, a class of ligands known for forming highly stable and active catalysts.

The 2-fluoro and 4-benzyloxy groups play a critical role in modulating the properties of the resulting metal complex. rsc.org The electron-withdrawing fluorine atom can influence the electron density at the metal center, thereby affecting its catalytic activity. The steric bulk of the benzyloxy group can create a specific coordination environment around the metal, which can be exploited to enhance selectivity in catalytic transformations. This strategic ligand design is essential for developing next-generation catalysts for efficient and selective chemical synthesis. chemimpex.com

Advanced Characterization and Computational Investigations

Spectroscopic Methodologies for Comprehensive Structural Elucidation

A combination of spectroscopic methods provides a complete picture of the molecular architecture of 4-(Benzyloxy)-2-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for chemical shifts and coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, the aromatic protons of the fluoroaniline (B8554772) ring and the benzyloxy group appear as multiplets in the downfield region. The benzylic protons of the -OCH₂- group typically resonate as a singlet, and the amine (-NH₂) protons also present as a singlet, which can be exchangeable with D₂O.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.45 - 7.29 | m | 5H, Ar-H (benzyloxy) | |

| 6.84 | dd | 12.1, 2.8 | 1H, Ar-H |

| 6.74 | dd | 8.7, 2.8 | 1H, Ar-H |

| 6.60 | t | 8.8 | 1H, Ar-H |

| 5.03 | s | 2H, -OCH₂- | |

| 4.93 | s | 2H, -NH₂ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic carbons of both rings, the benzylic carbon, and the carbons directly bonded to the fluorine and nitrogen atoms. The carbon attached to the fluorine atom will exhibit a characteristic splitting due to C-F coupling.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It provides a single resonance for the fluorine atom, and its chemical shift is indicative of the electronic environment around the fluorine. Coupling with neighboring protons can also be observed, providing further structural confirmation. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, C-O stretching of the ether linkage, and C-F stretching.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Aliphatic C-H Stretch | -CH₂- |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-O Stretch | Aryl Ether |

| 1200 - 1000 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS) (e.g., HRMS, LC-MS, ESI-MS for molecular weight confirmation and fragmentation analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula of C₁₃H₁₂FNO. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are valuable for analyzing the compound's purity and studying its fragmentation patterns. The fragmentation analysis can help to confirm the presence of key structural motifs, such as the benzyloxy and fluoroaniline moieties, by identifying characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of the purity of a compound. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used to determine the purity of this compound with high accuracy. A validated HPLC method can quantify the compound and any impurities present.

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Correlation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These calculations help in understanding the molecule's reactivity and intermolecular interactions.

Predict spectroscopic data: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and confirm the proposed structure.

Investigate reactivity: DFT can be used to model reaction mechanisms and predict the regioselectivity of chemical reactions involving this compound.

While specific DFT studies on this compound are not extensively reported in the public domain, studies on similar molecules, such as N'-[4-(Benzyloxy)benzylidene]-4-fluoroaniline, have utilized DFT to investigate their optimized molecular structure, electronic properties, and nonlinear optical (NLO) properties. Such studies provide a methodological basis for similar computational investigations on this compound. Furthermore, DFT studies on substituted anilines, including fluoroanilines, have provided insights into how substituents affect the electronic and structural characteristics of the aniline (B41778) ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic motions. For this compound, MD simulations can elucidate how the molecule explores different spatial arrangements, or conformations, over time. This is crucial as the three-dimensional shape of a molecule is intrinsically linked to its chemical reactivity and biological activity.

The conformational landscape of this compound is largely defined by the rotation around its single bonds, particularly the ether linkage (C-O-C) and the bond connecting the aniline ring to the benzyloxy group. The presence of a fluorine atom at the ortho position of the aniline ring introduces specific stereoelectronic effects that can influence the preferred conformations. The strong inductive effect of the fluorine atom can bias the puckering of adjacent rings and the conformation of peptide bonds when incorporated into larger structures nih.govresearchgate.net.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, the methodology has been widely applied to structurally related and more complex derivatives. For instance, MD simulations are frequently used to assess the stability of a ligand-protein complex after a molecular docking procedure. nih.govnih.gov In such studies, key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated.

RMSD analysis over the simulation time (e.g., 100 nanoseconds) indicates the stability of the ligand within the protein's binding pocket. A stable RMSD value suggests that the ligand maintains a consistent binding mode. nih.govresearchgate.net

RMSF analysis reveals the fluctuation of individual atoms or groups within the molecule. For a ligand like a this compound derivative, higher fluctuations might be observed in the more flexible benzyloxy tail, while the core aniline ring remains more stable within a binding site. nih.gov

By simulating the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein), researchers can understand its intrinsic flexibility and how its conformation adapts to its surroundings. This provides a dynamic picture that complements the static information obtained from other characterization techniques.

In Silico Modeling for Biological Activity Prediction and Target Interactions (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery, enabling the prediction of how a molecule might interact with a biological target, typically a protein. This computational technique places a ligand (the molecule of interest) into the binding site of a receptor and evaluates the feasibility of the interaction, often by calculating a binding energy or scoring function.

The 4-anilino scaffold, a core component of this compound, is a well-established pharmacophore found in numerous kinase inhibitors. ijlpr.com Protein-tyrosine kinases (PTKs) are critical enzymes that regulate fundamental cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. ijlpr.combioinformation.netnih.gov

Molecular docking studies on derivatives containing the fluoroaniline moiety have frequently targeted the ATP-binding site of various kinases. For example, studies on 4-anilinoquinazoline (B1210976) derivatives have shown their potential to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key tyrosine kinases involved in tumor growth and angiogenesis.

The general process of a molecular docking study involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand, this compound.

Docking Simulation: Using software like AutoDock, the ligand is placed into the defined binding site of the receptor in various orientations and conformations. bioinformation.net

Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity. The binding energy, typically in kcal/mol, indicates the stability of the ligand-receptor complex. Lower binding energies suggest a more favorable interaction.

Docking studies of related fluoroaniline derivatives have revealed key interactions, such as the formation of hydrogen bonds with specific amino acid residues (e.g., Thr315 in Abelson tyrosine kinase or Asn921 in VEGFR-2) within the kinase active site. bioinformation.net The benzyloxy group of this compound could potentially form hydrophobic interactions within the binding pocket, further stabilizing the complex. These in silico predictions provide a rational basis for synthesizing and testing new potential kinase inhibitors.

| Compound Scaffold | Predicted Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Potential Biological Activity |

|---|---|---|---|---|

| 4-Anilinoquinazoline | EGFR | -6.39 | Gln767, Met769 | Anticancer ijlpr.com |

| 4-Anilinoquinazoline | VEGFR-2 | -8.24 | Asn921 | Anti-angiogenesis bioinformation.net |

| 5-deazaflavin | Abelson tyrosine kinase (ABL) | -11.09 | Thr315 | Anticancer (CML) bioinformation.net |

| Fluoro-benzimidazole | β-secretase (BACE1) | Not specified | Not specified | Anti-Alzheimer's nih.gov |

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential in computational chemistry and drug discovery for developing Quantitative Structure-Activity Relationship (QSAR) models and for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov For this compound, key descriptors include the Topological Polar Surface Area (TPSA) and the number of rotatable bonds.

Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a crucial parameter for predicting the transport properties of drugs, such as their ability to permeate cell membranes. nih.govresearchgate.net

Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption and cell permeability. wikipedia.orgresearchgate.net

For a drug to penetrate the blood-brain barrier (BBB) and act on the central nervous system, a TPSA of less than 90 Ų is typically required. wikipedia.org

The TPSA value for the parent compound, 4-benzyloxyaniline, is 35.3 Ų. nih.gov The addition of a fluorine atom in this compound does not significantly alter this value, keeping it well within the range for good cell permeability and suggesting a potential for BBB penetration.

Rotatable Bonds

A rotatable bond is generally defined as any single, non-ring bond attached to a non-hydrogen atom. rsc.org The number of rotatable bonds in a molecule influences its conformational flexibility. While some flexibility is necessary for a ligand to adapt to its binding site, excessive flexibility can be detrimental. A high number of rotatable bonds can lead to a significant loss of entropy upon binding, which can decrease the binding affinity. rsc.org It is generally accepted in drug design that fewer than 10 rotatable bonds is favorable for good oral bioavailability. taylorandfrancis.com this compound possesses a low number of rotatable bonds, contributing to a more rigid scaffold which can be advantageous for drug design.

| Descriptor | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 217.24 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good absorption/permeation. |

| Topological Polar Surface Area (TPSA) | ~35.3 Ų | Predicts good cell membrane permeability and potential for blood-brain barrier penetration (<90 Ų). wikipedia.orgnih.gov |

| Number of Rotatable Bonds | 3 | Low number suggests favorable conformational rigidity and oral bioavailability (≤10 is desirable). taylorandfrancis.com |

| XLogP3 | 3.1 | Indicates good lipophilicity, within the desirable range for drug-likeness (<5). nih.gov |

Emerging Research Frontiers and Future Perspectives in the Application of 4 Benzyloxy 2 Fluoroaniline

The chemical compound 4-(Benzyloxy)-2-fluoroaniline stands as a versatile scaffold in synthetic chemistry, offering significant potential for the development of novel pharmaceuticals and advanced materials. Its unique combination of a benzyloxy group, a fluorine atom, and a reactive aniline (B41778) moiety provides a rich platform for chemical modification and integration into complex molecular architectures. Current research is focused on exploring more efficient and sustainable synthetic routes, designing new derivatives with tailored functions, and leveraging computational tools to predict their behavior. The integration of this compound into modern synthetic strategies like multi-component reactions is also a key area of investigation, promising to accelerate the discovery of new molecules with valuable properties.

Q & A

Q. What synthetic routes are recommended for preparing 4-(Benzyloxy)-2-fluoroaniline, and what reaction conditions require optimization?

Methodological Answer: The synthesis of this compound can be approached via selective functionalization of aniline derivatives. A common strategy involves introducing the benzyloxy group through nucleophilic substitution or Mitsunobu reactions. For example:

- Benzyloxy Introduction : React 2-fluoro-4-hydroxyaniline with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Fluorine Retention : Ensure reaction conditions (temperature, pH) do not promote dehalogenation. Monitor via ¹⁹F-NMR to confirm fluorine stability .

- Purification : Use column chromatography or recrystallization to isolate the product. Optimize solvent systems (e.g., hexane/ethyl acetate) for high purity.

Q. How can the benzyloxy group be selectively removed or modified without disrupting the fluoroaniline moiety?

Methodological Answer: The benzyloxy group is typically removed via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (e.g., HBr in acetic acid). Key considerations:

- Hydrogenation : Use 10% Pd/C under 1–3 atm H₂ in ethanol. Monitor by TLC to avoid over-reduction of the aromatic ring .

- Acidic Conditions : HBr (33% in AcOH) at 60°C for 2–4 hours. Quench with ice-water and neutralize with NaHCO₃ .

- Fluorine Stability : Validate retention of the fluorine substituent using ¹⁹F-NMR post-deprotection .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for tracking the metabolism or degradation of this compound in biological systems?

Methodological Answer: ¹⁹F-NMR spectroscopy is highly effective for detecting fluorinated metabolites due to its sensitivity and lack of background interference in biological matrices. Key steps:

- Sample Preparation : Collect urine, plasma, or hepatocyte supernatants. Concentrate via lyophilization if necessary.

- Metabolite Identification : Compare ¹⁹F chemical shifts to known standards. For example, in 2-fluoroaniline studies, para-hydroxylated metabolites (e.g., 4-amino-3-fluorophenyl sulphate) dominate (53% of total metabolites) .

- Quantitation : Use integration of ¹⁹F-NMR peaks relative to an internal standard (e.g., trifluoroacetic acid).

Table 1: Metabolic Profile of 2-Fluoroaniline (Reference for Method Development)

| Metabolite | Abundance (%) | Conjugation Type |

|---|---|---|

| 4-Amino-3-fluorophenyl sulphate | 53% | Sulphation |

| N-Acetylated derivatives | 29% | Acetylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。